molecular formula C15H13N3S B1206028 N-(phenylmethyl)-4-(3-pyridinyl)-2-thiazolamine

N-(phenylmethyl)-4-(3-pyridinyl)-2-thiazolamine

Cat. No. B1206028
M. Wt: 267.4 g/mol
InChI Key: BKJUOMQIAKMYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(phenylmethyl)-4-(3-pyridinyl)-2-thiazolamine is an aralkylamine.

Scientific Research Applications

Dopamine Agonist Properties

N-(phenylmethyl)-4-(3-pyridinyl)-2-thiazolamine and related compounds have been studied for their dopaminergic properties. A specific study focused on the design, synthesis, and pharmacological properties of these compounds, highlighting their potential as orally active dopamine agonists with pronounced central nervous system effects. These effects were observed in various tests, including inhibition of dopamine synthesis and reversal of reserpine-induced depression in rats (Jaén et al., 1990).

Anticancer Activities

A range of studies have been conducted on N-(phenylmethyl)-4-(3-pyridinyl)-2-thiazolamine derivatives for their potential anticancer properties. One study synthesized and tested a series of these compounds for their antiproliferative activity against various cancer cell lines, revealing high activity and suggesting their potential as anticancer agents (Ivasechko et al., 2022). Another research synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, studying their anti-cancer activities and cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).

Antibacterial and Antifungal Activities

The antibacterial and antifungal potentials of derivatives of N-(phenylmethyl)-4-(3-pyridinyl)-2-thiazolamine have been explored in various studies. For instance, one-pot green synthesis of novel thiazolepyridine conjugated benzamides showed moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis strains (Karuna et al., 2021).

Antimicrobial and Antitumor Activities

Some studies have also looked into the antimicrobial and antitumor activities of pyrazolopyridine derivatives. A study on microwave-assisted synthesis of pyrazolopyridines reported significant antioxidant, antitumor, and antimicrobial activities, indicating their potential in therapeutic applications (El‐Borai et al., 2013).

Additional Applications

Other research has delved into a variety of applications, including studies on the chemical behavior of related compounds and their potential in biological contexts. For example, a study on the synthesis and X-ray diffraction characterization of 2-(α-naphtyl)-3-(α-pyridinyl)-1,3-thiazolidine-4-one focused on its potential activity against fungi and bacteria (Pinto et al., 2018).

properties

Product Name

N-(phenylmethyl)-4-(3-pyridinyl)-2-thiazolamine

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

N-benzyl-4-pyridin-3-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H13N3S/c1-2-5-12(6-3-1)9-17-15-18-14(11-19-15)13-7-4-8-16-10-13/h1-8,10-11H,9H2,(H,17,18)

InChI Key

BKJUOMQIAKMYAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CN=CC=C3

solubility

22.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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